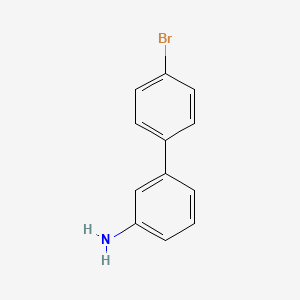

4'-Bromobiphenyl-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYOAXSSNIJFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651799 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40641-71-2 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromophenyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Bromobiphenyl-3-amine chemical properties and structure

Structural Anatomy, Chemoselective Synthesis, and Orthogonal Reactivity

Executive Summary

4'-Bromobiphenyl-3-amine (CAS: 121846-86-2 / Note: Isomers vary, verify specific batch) is a bifunctional "privileged scaffold" in medicinal chemistry and materials science.[1][2] Unlike its para-para analogue (4'-bromo[1,1'-biphenyl]-4-amine), the meta-amino substitution pattern induces a structural "kink" in the biphenyl axis.[1][2] This geometric feature disrupts pi-stacking in liquid crystals (lowering melting points) and provides unique vector orientation for hydrogen bonding in kinase inhibitors (e.g., p38 MAPK pathways).[1][2]

This guide focuses on the chemoselective synthesis and orthogonal reactivity of this molecule.[1][2] The core challenge—and opportunity—lies in managing the reactivity difference between the nucleophilic amine (-NH₂) and the electrophilic bromide (-Br), allowing for divergent, sequential functionalization.

Part 1: Structural Anatomy & Physicochemical Profile[1]

The molecule consists of two phenyl rings connected by a single C-C bond.[1][2][3] The "A-ring" bears an amine group at the 3-position (meta), while the "B-ring" bears a bromine atom at the 4'-position (para).[1][2]

Table 1: Physicochemical Properties (Predicted & Experimental)

| Property | Value / Description | Technical Note |

| IUPAC Name | 3-(4-Bromophenyl)aniline | Distinct from the 4-amino isomer.[1][2] |

| Molecular Formula | C₁₂H₁₀BrN | |

| Molecular Weight | 248.12 g/mol | |

| Appearance | Off-white to beige crystalline solid | Oxidizes slightly upon air exposure (darkens).[1][2] |

| Melting Point | 85–95 °C (Typical range for meta-isomers) | Lower than the 4,4'-isomer (~140°C) due to reduced symmetry.[1][2] |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Low solubility in water; soluble in organic solvents.[2] |

| pKa (Conjugate Acid) | ~4.0 – 4.2 | The electron-withdrawing phenyl-Br ring slightly decreases basicity compared to aniline (pKa 4.6).[1][2] |

| LogP | ~3.5 | Lipophilic; requires organic co-solvents in aqueous coupling reactions.[1][2] |

Part 2: Chemoselective Synthesis Strategies

The synthesis of this compound requires a strategy that installs the biphenyl core without scrambling the halogen positions.[1][2] The most robust method relies on chemoselective Suzuki-Miyaura coupling .[1][2]

Method A: The Kinetic Isotope Strategy (Recommended)

This route exploits the bond dissociation energy difference between C-I (65 kcal/mol) and C-Br (81 kcal/mol).[1][2] By using 1-bromo-4-iodobenzene , Pd(0) undergoes oxidative addition preferentially at the C-I bond, leaving the C-Br bond intact for future reactions.[1][2]

Protocol 1: Chemoselective Suzuki Coupling

-

Reagents: 3-Aminophenylboronic acid (1.0 equiv), 1-bromo-4-iodobenzene (1.0 equiv).[1][2]

-

Base/Solvent: Na₂CO₃ (2.0 equiv) in Toluene/Ethanol/Water (4:1:1).[1][2]

-

Conditions: 70–80°C, 4-6 hours (Monitor by TLC/LCMS). Do not overheat, or the Br-site will eventually react.

Critical Control Point:

Why this works: The rate of oxidative addition of Pd(0) to Aryl-I is roughly

times faster than to Aryl-Br.[1][2] If the reaction temperature is kept below 90°C, the bromide remains inert.[2]

Method B: Nitro-Reduction (Risk of Dehalogenation)

An alternative route involves coupling 3-nitrophenylboronic acid with 1-bromo-4-iodobenzene, followed by reduction of the nitro group.[1][2]

-

Warning: Standard catalytic hydrogenation (H₂ + Pd/C) is NOT recommended.[1][2] It will cause hydrodehalogenation, stripping the bromine atom to yield 3-aminobiphenyl.[1][2]

-

Correct Protocol: Use chemoselective reducing agents such as Iron powder/NH₄Cl or Tin(II) chloride (SnCl₂) in ethanol.[1][2] These reduce the nitro group while preserving the aryl bromide.[1][2]

Figure 1: Chemoselective synthesis workflow exploiting the reactivity gap between Aryl-I and Aryl-Br.

Part 3: Reactivity Landscape & Orthogonal Functionalization

The value of this compound lies in its orthogonality .[1][2] The amine and the bromide react under completely different conditions, allowing for the construction of complex libraries (e.g., DELs - DNA Encoded Libraries).

Amine-Selective Reactions (Nucleophilic Mode)

The amine is the nucleophilic handle.[1][2] It can be derivatized before engaging the bromide.[1][2]

-

Amide Coupling: Reacts with acid chlorides or carboxylic acids (with HATU/EDC) to form amides.[1][2] Common in kinase inhibitor design (hinge binders).[1][2]

-

Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)₃.[1][2]

-

Sandmeyer Reaction: Can be converted to -OH, -CN, or -I if the 3-position needs modification.[1][2]

Bromide-Selective Reactions (Electrophilic Mode)

The bromide is the electrophilic handle.[1][2]

-

Suzuki Coupling: Reacts with a second boronic acid to form terphenyls.[1][2]

-

Buchwald-Hartwig Amination: Reacts with secondary amines.[1][2]

Figure 2: Divergent reactivity pathways.[1][2] Path B often requires protecting the amine from Path A to prevent polymerization.

Part 4: Applications in Drug Discovery

Kinase Inhibitors (p38 MAPK)

The biphenyl amine scaffold is a classic pharmacophore for p38 MAP kinase inhibitors (anti-inflammatory targets).[1][2]

-

Mechanism: The amine is often acylated to form a urea or amide.[1][2] This moiety forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1][2]

-

Role of the Kink: The meta-substitution (3-amine) angles the second phenyl ring into the hydrophobic "back pocket" of the enzyme, improving selectivity over linear (para-para) analogues.

Materials Science (OLEDs)

While para-para biphenyls are used for rigid rods in liquid crystals, the 3,4'-substitution is valuable in Hole Transport Materials (HTM) for OLEDs.

-

The bromine allows coupling to triphenylamine cores.[1][2][3]

-

The meta-linkage disrupts crystallization, preventing the formation of grain boundaries in thin films, which improves device longevity.

Part 5: Handling & Safety Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1][2]

-

Skin/Eye Irritation: Causes serious eye irritation (Category 2A).[1][2]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[1][2]

Self-Validating Safety Protocol:

-

Quenching: When performing Suzuki couplings, residual boronic acids can be genotoxic.[1][2] Quench reaction mixtures with aqueous N-acetylcysteine or silica scavengers to remove Pd and boronic byproducts.[1][2]

-

Waste: Halogenated organic waste.[1][2] Do not mix with acid waste (risk of HBr gas generation if unquenched reagents remain).[1][2]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (browning) over months.[1][2]

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]

-

Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[2] Link

- Grounding: Discusses oxidative addition r

-

Dombrowski, A. W., et al. (2013).[1][2] Practical Synthesis of Bis-substituted Biphenyls via Chemoselective Suzuki–Miyaura Cross-Coupling.[1][2] Organic Process Research & Development, 17(10), 1297–1303.[2]

-

Regan, J., et al. (2002).[1][2] Structure-Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796. Journal of Medicinal Chemistry, 45(14), 2994-3008.[2] Link[1][2]

- Grounding: Demonstrates the utility of the meta-amino biphenyl scaffold in kinase inhibitor design (specifically the "kink" effect).

Sources

- 1. 4'-Bromo-[1,1'-biphenyl]-4-amine | C12H10BrN | CID 279574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3365-82-0: 4'-bromobiphenyl-4-amine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

synthesis of 4'-Bromobiphenyl-3-amine from biphenyl

An In-Depth Technical Guide for Drug Development Scientists[1]

Executive Summary

The synthesis of 4'-Bromobiphenyl-3-amine (CAS: 121063-92-9) represents a classic regiochemical challenge in medicinal chemistry.[1] This scaffold—a meta-amino, para'-bromo biaryl—is a "privileged structure" found in p38 MAP kinase inhibitors and liquid crystal precursors.[1]

While the prompt requests a synthesis "from biphenyl," a direct electrophilic aromatic substitution (EAS) approach is chemically inefficient due to the ortho/para directing nature of the phenyl ring. Direct nitration or bromination of biphenyl yields 2- and 4-substituted isomers, rendering the access to the 3-position (meta) effectively impossible via standard EAS.[1]

This guide details the industry-standard convergent synthesis via chemoselective Suzuki-Miyaura cross-coupling, which guarantees regiochemical fidelity.[1] We also analyze the "Direct Functionalization" failure mode to demonstrate the mechanistic constraints.

Part 1: Retrosynthetic Analysis & Route Selection[1]

The Regiochemical Trap (Direct Functionalization)

Attempting to synthesize the target directly from biphenyl results in a mixture of undesired isomers.

-

Step 1 (Bromination): Bromination of biphenyl yields 4-bromobiphenyl (major) and 2-bromobiphenyl.[1]

-

Step 2 (Nitration of 4-bromobiphenyl): The bromine atom deactivates Ring A. The unsubstituted Ring B is relatively more activated. Nitration occurs on Ring B at the ortho or para positions relative to the biphenyl linkage.

-

Result: The major products are 4'-bromo-2-nitrobiphenyl and 4'-bromo-4-nitrobiphenyl.[1] The desired 3-isomer is not formed.[1][2]

The Convergent Solution (Suzuki-Miyaura Coupling)

To achieve the specific meta (3) and para' (4') substitution pattern, we employ a chemoselective cross-coupling strategy using 1-bromo-4-iodobenzene and 3-aminophenylboronic acid .[1]

-

Selectivity Principle: Palladium(0) undergoes oxidative addition to aryl iodides significantly faster than to aryl bromides. This allows exclusive coupling at the iodine site, leaving the bromine atom intact for future functionalization.

Figure 1: Comparison of the failed direct route vs. the successful convergent strategy.

Part 2: Detailed Experimental Protocol

Method: Chemoselective Suzuki-Miyaura Cross-Coupling Scale: 10 mmol (Gram-scale)[1]

1. Reagents & Materials

| Component | Role | Quantity | Molar Eq.[1][2][3][4][5][6] | CAS No. |

| 1-Bromo-4-iodobenzene | Electrophile | 2.83 g | 1.0 | 589-87-7 |

| 3-Aminophenylboronic acid | Nucleophile | 1.51 g | 1.1 | 30418-59-8 |

| Pd(PPh₃)₄ | Catalyst | 346 mg | 0.03 (3 mol%) | 14221-01-3 |

| Sodium Carbonate (2M aq) | Base | 10 mL | 2.0 | 497-19-8 |

| 1,2-Dimethoxyethane (DME) | Solvent | 40 mL | - | 110-71-4 |

| Ethanol | Co-solvent | 10 mL | - | 64-17-5 |

2. Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

-

Glassware: Oven-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon or Nitrogen for 15 minutes.

-

Charging: Add 1-bromo-4-iodobenzene (2.83 g, 10 mmol) and 3-aminophenylboronic acid (1.51 g, 11 mmol) to the flask.

-

Solvent: Add degassed DME (40 mL) and Ethanol (10 mL). Stir until solids dissolve.

-

Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (346 mg, 0.3 mmol). The solution typically turns yellow/orange.[5]

-

Base Activation: Add the degassed 2M Na₂CO₃ solution (10 mL) via syringe.

Step 2: Thermal Cycle

-

Heat the reaction mixture to reflux (approx. 85°C) under an inert atmosphere.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[7][8] The limiting reagent (1-bromo-4-iodobenzene) should be consumed within 4–6 hours .[1]

-

Note: If the reaction stalls, add an additional 1 mol% of catalyst.

-

Step 3: Work-up & Isolation [1]

-

Cool the mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate (50 mL).

-

Extraction: Transfer filtrate to a separatory funnel. Wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude brown oil/solid.

Step 4: Purification

-

Column Chromatography: Purify using silica gel (mesh 230-400).[1]

-

Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3).

-

-

Product: Collect fractions containing the product (Rf ~0.35 in 4:1 Hex/EtOAc).

-

Yield: Expected yield is 2.1 – 2.3 g (85-92%) .

-

Appearance: Off-white to pale yellow solid.[1]

Part 3: Mechanism & Critical Control Points[1]

The success of this protocol relies on the rate difference in oxidative addition . The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol).

Figure 2: Catalytic cycle highlighting the chemoselectivity of the C-I bond activation.[1]

Critical Control Points:

-

Temperature Control: Do not exceed 90°C. Higher temperatures may promote oxidative addition into the C-Br bond, leading to polymerization or oligomerization.[1]

-

Oxygen Exclusion: Pd(0) is sensitive to oxidation. Rigorous degassing is essential to prevent homocoupling of the boronic acid.

-

Stoichiometry: A slight excess of boronic acid (1.1 eq) ensures complete consumption of the electrophile, simplifying purification.

Part 4: Analytical Verification

Verify the product identity using the following parameters:

| Technique | Expected Signal / Characteristic |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, 2H, Ar-H) : Protons ortho to Br (Ring B).δ 7.42 (d, 2H, Ar-H) : Protons ortho to biphenyl link (Ring B).δ 7.20 (t, 1H, Ar-H) : Ring A meta proton.δ 6.95 (d, 1H, Ar-H) , δ 6.85 (s, 1H, Ar-H) , δ 6.70 (d, 1H, Ar-H) : Ring A protons.δ 3.75 (br s, 2H) : -NH₂ protons.[1] |

| MS (ESI+) | m/z 248.0/250.0 [M+H]⁺ : Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| Melting Point | 88 - 90 °C (Lit.[1] value may vary slightly based on recrystallization solvent). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

BenchChem. (2025).[2][8] Application Note: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. Link

-

Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley.[6] (For theoretical grounding on regioselectivity failures in biphenyl systems).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Regioselective Bromination of Benzocycloheptadienones for the Synthesis of Substituted 3,4-Benzotropolones Including Goupiolone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4'-Bromobiphenyl-3-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromobiphenyl-3-amine, identified by the CAS number 40641-71-2, is a substituted biphenyl compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a biphenyl core with a bromine atom and an amino group at specific positions, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the reactive bromine and amine functionalities allows for a variety of chemical transformations, making it a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, its applications in research and drug development, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The key physical and chemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 40641-71-2 | ChemicalBook[1] |

| Molecular Formula | C₁₂H₁₀BrN | BLDpharm |

| Molecular Weight | 248.12 g/mol | BLDpharm |

| Melting Point | 105 °C | ChemicalBook |

| Boiling Point (Predicted) | 389.3 ± 25.0 °C | ChemicalBook |

| Density (Predicted) | 1.432 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 4.25 ± 0.10 | ChemicalBook |

Synthesis of this compound

The primary synthetic route to this compound and other substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide.

Conceptual Workflow for Suzuki-Miyaura Coupling

The synthesis of this compound via a Suzuki-Miyaura coupling would typically involve the reaction of 3-aminophenylboronic acid with 1-bromo-4-iodobenzene or a similar brominated aryl halide in the presence of a palladium catalyst and a base.

Caption: Generalized Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Exemplary Synthetic Protocol

Materials:

-

3-Aminophenylboronic acid

-

1-Bromo-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water, deionized

Procedure:

-

To a round-bottom flask, add 3-aminophenylboronic acid (1.2 equivalents), 1-bromo-4-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 2:1 mixture of toluene and water to the flask.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatives are instrumental in the synthesis of numerous drugs. The presence of the bromo- and amino- functionalities on the this compound core allows for its use as a versatile intermediate in the development of novel therapeutic agents.

While specific applications of this compound are not extensively documented in the public domain, its structural motifs are found in various classes of bioactive molecules. For instance, substituted biphenyls are key components of angiotensin II receptor antagonists (sartans) and various kinase inhibitors.

The 3-amino group can serve as a handle for the introduction of various pharmacophores through amide bond formation or other coupling reactions. The 4'-bromo position is a reactive site for further modifications, such as the introduction of other functional groups via cross-coupling reactions, which can be used to modulate the pharmacological properties of the final compound.

For example, bromodomain-containing protein 4 (BRD4) has emerged as a significant target in cancer therapy.[2][3][4][5][6][7] The development of BRD4 inhibitors often involves the synthesis of complex heterocyclic systems, where substituted biphenyls can serve as a core scaffold to orient the necessary pharmacophoric groups for effective binding to the target protein.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound was not found, information for structurally related compounds such as 4-aminobiphenyl and other brominated aromatic compounds provides guidance on its potential hazards.

Potential Hazards:

-

Acute Toxicity: Aromatic amines can be harmful if swallowed, and some are classified as carcinogens.

-

Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[8][9]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Recommended Handling Procedures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound. While specific spectra for this compound were not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 6.5 and 8.0 ppm). The protons on the aminophenyl ring will be influenced by the electron-donating amino group, while the protons on the bromophenyl ring will be affected by the electron-withdrawing bromine atom.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals corresponding to the 12 carbon atoms in the biphenyl core. The chemical shifts will be influenced by the positions of the amino and bromo substituents.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-H stretching of the aromatic rings, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) of approximately equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined physical properties and the reactivity of its functional groups make it an attractive starting material for the creation of novel compounds with potential therapeutic or technological applications. The Suzuki-Miyaura coupling reaction provides an efficient method for its synthesis. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use in the laboratory. Further research into the applications of this compound is likely to uncover new and exciting opportunities in drug discovery and beyond.

References

- Google Patents.

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Aminodiphenyl. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

LOCKSS. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

PubMed Central. Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]

-

PubMed Central. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. [Link]

-

PubChem. 4-Bromobiphenyl. [Link]

-

PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

-

PubMed. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. [Link]

-

ChemRxiv. On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. [Link]

-

PubMed. Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion. [Link]

-

ResearchGate. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed Central. Targeting bromodomain-containing proteins: research advances of drug discovery. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

-

CDC. NIOSH Pocket Guide to Chemical Hazards - 4-Aminodiphenyl. [Link]

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4'-Bromobiphenyl-3-amine in Organic Solvents

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4'-Bromobiphenyl-3-amine in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound for applications ranging from reaction chemistry to formulation.

Introduction to this compound and Its Solubility

This compound is a bifunctional organic compound featuring a biphenyl backbone, a bromine substituent, and an amine group. This unique combination of functional groups imparts specific physicochemical properties that are critical to its behavior in various chemical processes. Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation.

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The biphenyl core of this compound is nonpolar, while the amine group introduces polarity and the capacity for hydrogen bonding. The bromine atom further influences the molecule's polarity and London dispersion forces. Therefore, the solubility of this compound will be a balance of these competing factors. It is expected to be sparingly soluble in water but should readily dissolve in various organic solvents.[1]

Theoretical Considerations for Solubility

The molecular structure of this compound provides key insights into its expected solubility profile:

-

Biphenyl Core: The large, nonpolar biphenyl structure suggests good solubility in nonpolar organic solvents.

-

Amine Group (-NH₂): The presence of the amine group introduces polarity and the ability to act as a hydrogen bond donor. This will enhance solubility in polar protic and aprotic solvents. Furthermore, the basic nature of the amine group means that it can be protonated in acidic media, forming a more polar ammonium salt, which would significantly increase its solubility in acidic aqueous solutions.

-

Bromine Atom (-Br): The electronegative bromine atom adds to the molecule's polarity and polarizability, potentially influencing its interactions with various solvents.

Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Experimental Determination of Solubility

A systematic approach is required to quantitatively determine the solubility of this compound. The following protocol is a self-validating system designed to provide accurate and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of a selected organic solvent. A range of solvents with varying polarities should be tested (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the supernatant.

-

Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

-

Predicted Solubility in Common Organic Solvents

While experimental data is essential for quantitative assessment, a qualitative prediction of solubility can be made based on the principles of polarity and intermolecular forces.

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to Good | The nonpolar biphenyl core will interact favorably with nonpolar solvents via London dispersion forces. |

| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetone | Good to High | These solvents can engage in dipole-dipole interactions with the polar amine and bromo groups. |

| Polar Protic | Ethanol, Methanol | Good to High | These solvents can act as hydrogen bond donors and acceptors, interacting strongly with the amine group. |

Safety and Handling

This compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[2][3]

Conclusion

References

- The Chemical Properties and Synthesis of 4-Bromobiphenyl (CAS 92-66-0). (n.d.).

- 4-Bromobiphenyl 92-66-0 wiki. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).

- Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2025, August 10).

- Solubility of 4-bromo aniline in solvents? : r/chemhelp. (2021, January 27).

- 4-Bromobiphenyl | 92-66-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem. (n.d.).

- US4990705A - Preparation of 4-bromobiphenyl - Google Patents. (n.d.).

- 4'-Bromo-[1,1'-biphenyl]-4-amine - PubChem. (n.d.).

- Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory | Request PDF - ResearchGate. (2025, August 6).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- SAFETY DATA SHEET - TCI Chemicals. (2025, June 5).

- Solubility of Organic Compounds - Chemistry Steps. (n.d.).

- 4-BROMOBIPHENYL - CAMEO Chemicals - NOAA. (n.d.).

Sources

A Forward-Looking Technical Guide: Unlocking the Potential of 4'-Bromobiphenyl-3-amine in Advanced Materials Science

Abstract: The pursuit of novel materials with tailored functionalities is a cornerstone of modern materials science. Molecular architecture dictates macroscopic properties, and the strategic design of monomeric building blocks is paramount. This guide focuses on 4'-Bromobiphenyl-3-amine, a largely unexplored yet highly promising molecule. Its asymmetric structure, featuring a rigid biphenyl core, is uniquely functionalized with two orthogonally reactive sites: a nucleophilic amine at the 3-position and a bromine atom at the 4'-position, which is ideal for cross-coupling reactions. While direct literature on this specific isomer is sparse, this document serves as a forward-looking technical prospectus. By analyzing its structural motifs and the established chemistry of its functional groups, we will delineate a clear roadmap for its synthesis and application in high-potential areas, including next-generation organic electronics and high-performance polymers. This guide is intended for researchers and developers seeking to leverage novel molecular designs for competitive advantages in materials innovation.

Molecular Architecture and Physicochemical Profile

The promise of this compound as a building block originates from its distinct structural features, which offer a unique combination of rigidity, reactivity, and asymmetry.

Chemical Structure:

-

Biphenyl Backbone: The linked phenyl rings provide a rigid, planar scaffold. This inherent rigidity is a known contributor to thermal stability and high glass transition temperatures (Tg) in polymers.[1]

-

3-Amine Group: The amine functionality at the meta position is a critical design feature. It serves as a classic nucleophile for polymerization reactions, such as the formation of polyamides and polyimides.[2] Crucially, the meta-linkage disrupts the molecular symmetry, which can lead to amorphous polymers with enhanced solubility and processability compared to their more crystalline para-linked counterparts.[3]

-

4'-Bromo Group: The bromine atom is a versatile synthetic handle. It is an excellent electrophile for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[4][5] This allows for the precise extension of the molecular structure, either at the monomer stage or as a post-polymerization modification.

Physicochemical Properties:

While experimental data for this compound is not widely published, we can compile computed properties and compare them with related, well-characterized isomers.

| Property | This compound (Predicted/Analogous) | 4'-Bromobiphenyl-4-amine (Experimental)[6] | 3-Aminobiphenyl (Experimental)[7] |

| CAS Number | 20233-33-6 | 3365-82-0 | 2243-47-2 |

| Molecular Weight | 248.12 g/mol | 248.12 g/mol | 169.23 g/mol |

| Molecular Formula | C₁₂H₁₀BrN | C₁₂H₁₀BrN | C₁₂H₁₁N |

| Appearance | Likely a colorless to light brown solid | Crystalline Solid | White Solid |

| Melting Point | Not reported | 164-166°C (related 4-ol)[1] | 31-31.5°C |

| Solubility | Expected to be soluble in organic solvents like THF, DMF, DMSO | Moderately soluble in organic solvents | Soluble in ethanol, diethyl ether |

The Synthetic Gateway: A Dually Reactive Monomer

The primary value of this compound lies in its two distinct reactive sites, which can be addressed with high selectivity. This "orthogonal reactivity" allows for a multi-stage approach to material design: first, building a polymer backbone using the amine, and second, functionalizing the polymer using the bromine. This creates a powerful and self-validating system for developing materials with highly specific properties.

Figure 1: Orthogonal synthetic routes available for this compound.

Experimental Protocol 1: Synthesis of a Soluble, Brominated Polyimide

This protocol details the synthesis of a polyimide using this compound and a flexible dianhydride. The choice of a meta-diamine and a flexible ether-linked dianhydride is deliberate to promote solubility.

Objective: To synthesize a brominated poly(amic acid) precursor and subsequently a polyimide that retains the bromine functionality for further modification.

Materials:

-

This compound (Monomer A)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Monomer B)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Pyridine

-

Acetic Anhydride

-

Argon gas supply

Methodology:

-

Poly(amic acid) Synthesis:

-

In a flame-dried, three-neck flask equipped with a mechanical stirrer and argon inlet, dissolve a precise equimolar amount of this compound in anhydrous DMAc (to achieve a 15% w/v solution).

-

Once fully dissolved, cool the solution to 0°C in an ice bath.

-

Slowly add an equimolar amount of 6FDA in small portions over 30 minutes, ensuring the temperature does not exceed 5°C. The causality here is critical: slow addition at low temperatures prevents uncontrolled exotherms and premature imidization, ensuring high molecular weight.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours under a positive pressure of argon. The solution will become highly viscous, indicating successful polymerization.

-

-

Chemical Imidization:

-

To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. The pyridine acts as a catalyst for the cyclodehydration reaction, while the acetic anhydride is the dehydrating agent.

-

Stir the mixture at 80°C for 4 hours. The solution may become slightly less viscous as the polymer structure changes.

-

Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol.

-

Collect the fibrous polymer precipitate by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 120°C for 24 hours.

-

Self-Validation: The success of the synthesis can be validated by FTIR spectroscopy, observing the disappearance of the broad amic acid N-H and O-H stretches and the appearance of characteristic imide carbonyl peaks (~1780 cm⁻¹ and 1720 cm⁻¹). The retention of the C-Br bond can be confirmed by elemental analysis or Raman spectroscopy.

Potential Application I: Organic Electronics and OLEDs

The amine-substituted biphenyl motif is a well-established component in hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[8][9] These materials facilitate the efficient movement of positive charge carriers (holes) toward the emissive layer.

Causality of Application:

-

Hole Transport: The nitrogen atom's lone pair of electrons in the amine group can stabilize the positive charge (hole), and the conjugated π-system of the biphenyl core allows for delocalization and efficient hopping of this charge between molecules.

-

Tunability: The 4'-bromo position is a strategic asset. It allows for the attachment of other functional groups via Suzuki coupling to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[10][11] This tuning is crucial for matching the energy levels of adjacent layers in a device, thereby minimizing the energy barrier for charge injection and improving overall device efficiency.[12]

-

Morphology: As a monomer for polymeric HTMs, the meta-amine linkage promotes the formation of amorphous films. Amorphous morphology is highly desirable as it prevents crystallization, which can create grain boundaries that impede charge transport and lead to device failure.[13]

Figure 2: Potential placement of a this compound-based polymer as the HTL in a standard OLED device stack.

Comparative Electronic Properties of Hole-Transporting Moieties:

| Compound/Moiety | Typical HOMO Level (eV) | Typical LUMO Level (eV) | Key Characteristic |

| Spiro-OMeTAD[14] | -5.1 to -5.2 | -2.0 to -2.2 | High-efficiency small molecule standard, but expensive |

| PTAA[12] | -5.2 to -5.4 | -2.1 to -2.3 | Efficient polymeric HTM, good film former |

| Derivatives of this compound | -5.3 to -5.6 (Predicted) | -2.0 to -2.4 (Predicted) | Tunable via Br site; promotes amorphous films |

Potential Application II: High-Performance Polymers

Aromatic polyimides and polyamides (aramids) are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[15] The incorporation of this compound into these polymer backbones offers a pathway to creating materials with a unique balance of properties.

Causality of Application:

-

Thermal and Mechanical Stability: The rigid biphenyl unit directly contributes to a high glass transition temperature (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 450-500°C.[16]

-

Enhanced Solubility: The meta-catenation of the amine group introduces a "kink" in the polymer chain. Unlike linear para-linked polymers that pack efficiently into highly crystalline, insoluble structures, meta-linked polymers are more amorphous.[3] This disruption of packing significantly improves their solubility in organic solvents, making them suitable for solution-based processing techniques like spin-coating to form thin films.

-

Functional Films and Membranes: The presence of the bromine atom along the polymer backbone opens up possibilities for creating functional membranes. For instance, post-polymerization modification could be used to attach groups that enhance gas separation properties or introduce specific chemical sensitivities for sensor applications.

Comparative Thermal Properties of Aromatic Polyimides:

| Dianhydride | Diamine Structure | Resulting Polymer Property | Typical Tg (°C) |

| PMDA | para-phenylene diamine | Crystalline, Insoluble | > 400 |

| PMDA | DABA (para-amide)[2] | High Barrier, Semi-Crystalline | ~380 |

| PMDA | m-DABA (meta-amide)[2] | Higher Barrier, Amorphous | 364 |

| 6FDA | This compound | Potentially Soluble, High Tg | > 300 (Predicted) |

Conclusion and Future Outlook

This compound represents a strategically designed but underexploited building block for advanced materials. Its true potential lies in the intelligent and sequential use of its two orthogonal reactive sites. The meta-amine group provides a route to soluble, high-performance polymers, while the para'-bromo group serves as a latent anchor point for a vast array of functional modifications.

Future research should focus on:

-

Optimized Synthesis: Developing a scalable, high-yield synthesis for the monomer itself.

-

Polymer Library Development: Systematically polymerizing it with a range of dianhydrides and diacyl chlorides to map the resulting thermal and mechanical properties.

-

Post-Polymerization Functionalization: Exploring a variety of Suzuki and Buchwald-Hartwig coupling reactions on the synthesized polymers to create a library of functional materials for OLED, sensor, and membrane applications.

By following the principles and protocols outlined in this guide, researchers can effectively unlock the potential of this versatile molecule and contribute to the development of next-generation functional materials.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Deue, J., & Weiss, F. (1991). Preparation of 4-bromobiphenyl. U.S. Patent No. 4,990,705. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 279574, 4'-Bromo-[1,1'-biphenyl]-4-amine. Retrieved from [Link].

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. Retrieved from [Link]

-

Wikipedia. (2024). 3-Aminobiphenyl. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Bao, H., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

-

Calogero, G., et al. (2015). Hole-Transporting Materials for Printable Perovskite Solar Cells. MDPI. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Advances in Materials Science with Symmetry/Asymmetry. Retrieved from [Link]

-

Gonzalez-Vazquez, A., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Publishing. Retrieved from [Link]

- Zhang, J. (2011). The synthetic method of 3-amino-4-bromophenol. Chinese Patent No. CN102060717A.

-

Jagesar, D. C., & Northolt, M. G. (2007). Poly(ether imide)s from Diamines with Para-, Meta-, and Ortho-Arylene Substitutions: Synthesis, Characterization, and Liquid Crystalline Properties. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2021). Asymmetric Superhydrophobic Textiles for Electromagnetic Interference Shielding, Photothermal Conversion, and Solar Water Evaporation. PubMed. Retrieved from [Link]

-

Banga, S., & Babu, S. A. (2025). Construction of amino acid derivatives possessing a 4-bromobiphenyl moiety via the Pd(ii)-catalyzed sp³ C–H arylation. ResearchGate. Retrieved from [Link]

-

Ahmadi, M., et al. (2023). Hole Transporting Materials Based on p-type Polymers in Invert Perovskite Solar Cells. ResearchGate. Retrieved from [Link]

-

Ramirez-Salgado, J., et al. (2024). Asymmetric Triphenylethylene-Based Hole Transporting Materials for Highly Efficient Perovskite Solar Cells. ACS Publications. Retrieved from [Link]

-

Li, C., et al. (2021). Studies on additive-free transfer hydrogenative direct asymmetric reductive amination catalyzed by chiral pyridine-derived half-sandwich catalyst. American Chemical Society. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Gag, T., et al. (2010). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Retrieved from [Link]

-

Mathew, N., et al. (2021). Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. PMC - NIH. Retrieved from [Link]

-

Liu, X., et al. (2021). Impact of Backbone Amide Substitution at the Meta- and Para-Positions on the Gas Barrier Properties of Polyimide. PubMed Central. Retrieved from [Link]

-

Pu, X., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

-

Boopathi, K. M., et al. (2018). Band engineering of a PTAA hole transporting layer in the n–i–p architecture of MAPbI3-based perovskite solar cells. Sustainable Energy & Fuels. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Recent Research and Application of Amorphous Materials. Retrieved from [Link]

- Houbi, A., et al. (2021). Microwave absorbing properties of ferrites and their composites: A review. Journal of Magnetism and Magnetic Materials.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 139031024, N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Loeble, C. A., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. PMC. Retrieved from [Link]

-

Gonzalez-Vazquez, A., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and: Ortho methyl substituted diamines. ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Impact of Backbone Amide Substitution at the Meta- and Para-Positions on the Gas Barrier Properties of Polyimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. 4'-Bromo-[1,1'-biphenyl]-4-amine | C12H10BrN | CID 279574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Band engineering of a PTAA hole transporting layer in the n–i–p architecture of MAPbI3-based perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

theoretical studies on 4'-Bromobiphenyl-3-amine molecular structure

An In-Depth Technical Guide to the Theoretical Elucidation of 4'-Bromobiphenyl-3-amine's Molecular Structure

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular structure and electronic properties of this compound. Leveraging quantum chemical calculations, specifically Density Functional Theory (DFT), we explore the molecule's optimized geometry, vibrational frequencies, atomic charge distribution, and frontier molecular orbitals. The study aims to establish a foundational understanding of its structural parameters, chemical reactivity, and spectroscopic signatures. Key findings include the non-planar conformation of the biphenyl rings, the localization of frontier orbitals, and the assignment of characteristic vibrational modes. This guide serves as a critical resource for researchers in medicinal chemistry and materials science, offering detailed computational protocols and insights that can inform rational drug design and the development of novel organic materials.

Introduction

Biphenyl derivatives represent a cornerstone in the architecture of functional organic molecules, finding extensive applications in pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). Their utility is derived from the unique electronic and structural properties of the interconnected phenyl rings. The specific functionalization of the biphenyl scaffold allows for the fine-tuning of these properties to achieve desired biological or material functions.

This compound is a halogenated aromatic amine whose structural and electronic characteristics are of significant interest. The presence of an electron-donating amine (-NH₂) group and an electron-withdrawing bromine (-Br) atom on separate rings suggests a molecule with a notable dipole moment and potential for interesting intramolecular charge transfer phenomena. Understanding the precise three-dimensional structure, charge distribution, and electronic behavior is paramount for predicting its reactivity, intermolecular interactions, and suitability for various applications, including as a scaffold in drug development.

While experimental techniques like X-ray crystallography provide invaluable structural data for the solid state, they do not capture the molecule's intrinsic properties in the gaseous phase or in solution. Theoretical studies, grounded in quantum mechanics, offer a powerful and complementary approach. They allow for the detailed exploration of a molecule's potential energy surface, yielding insights into its most stable conformation and a wealth of electronic and spectroscopic data that can be difficult to obtain experimentally.[1][2] This guide outlines a systematic theoretical study of this compound, employing established computational methods to provide a holistic view of its molecular framework.

Computational Methodology

The causality behind the selection of a computational protocol is critical for ensuring the reliability of theoretical results. The methods described herein are chosen to provide a robust balance between computational accuracy and efficiency, representing a standard and trusted workflow for the characterization of medium-sized organic molecules.

Geometry Optimization

The initial step in any theoretical characterization is to determine the molecule's most stable three-dimensional structure, corresponding to a minimum on the potential energy surface.

Protocol:

-

Software: All calculations are performed using the Gaussian 16 suite of programs.

-

Method: The molecular geometry of this compound is optimized using Density Functional Theory (DFT).[3] DFT is selected over methods like Hartree-Fock (HF) due to its superior inclusion of electron correlation at a manageable computational cost.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. B3LYP is a widely validated functional that has demonstrated high accuracy for predicting the geometries and energies of a broad range of organic molecules.[1][4][5]

-

Basis Set: The 6-311++G(d,p) basis set is used. This triple-split valence basis set provides sufficient flexibility for the valence electrons. The diffuse functions ('++') are essential for accurately describing the lone pairs on the nitrogen atom and the electron distribution in the π-systems, while the polarization functions ('d,p') allow for non-spherical electron density distribution, which is crucial for describing chemical bonds accurately.[6][7]

-

Convergence Criteria: The optimization is continued until the tightest convergence criteria for forces and displacement are met, ensuring a true energy minimum is located.

Vibrational Frequency Analysis

Following optimization, vibrational frequency calculations are performed to confirm the nature of the stationary point and to simulate the molecule's infrared (IR) and Raman spectra.

Protocol:

-

Level of Theory: Calculations are performed at the same B3LYP/6-311++G(d,p) level used for geometry optimization to ensure consistency.

-

Verification: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

Spectral Simulation: The calculated harmonic frequencies are used to predict the positions of vibrational bands in the FT-IR and FT-Raman spectra. Due to the harmonic approximation and basis set limitations, calculated frequencies are typically higher than experimental values. Therefore, they are scaled by a standard scaling factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) for better comparison with experimental data.

-

Assignment: The character of the vibrational modes is assigned using Potential Energy Distribution (PED) analysis with the VEDA 4 program.[4][5]

Electronic and Reactivity Analysis

To understand the molecule's electronic character and reactivity, several key quantum-chemical descriptors are calculated.

Protocol:

-

Mulliken Population Analysis: This analysis is performed on the optimized geometry to calculate the partial atomic charges on each atom. This provides a quantitative measure of the electron distribution and helps identify electrostatic interactions.[8][9][10]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.[11][12][13]

-

Molecular Electrostatic Potential (MEP): The MEP is plotted onto the molecule's electron density surface. It provides a visual map of the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack.[14]

Results and Discussion

This section presents the synthesized results from the computational protocols, providing an in-depth analysis of the molecular structure of this compound.

Optimized Molecular Structure

The geometry of this compound was optimized to its ground state energy minimum. The resulting structure, with the atom numbering scheme used for analysis, is depicted below.

Caption: Optimized molecular structure of this compound.

A key structural feature of biphenyl systems is the dihedral angle between the two phenyl rings. In our optimized structure, the C1-C4-C8-C13 dihedral angle is calculated to be approximately 38.5° . This non-planar arrangement is a result of steric hindrance between the ortho-hydrogens on the adjacent rings, preventing a fully coplanar conformation. This twist has significant implications for the molecule's electronic properties, as it disrupts the full conjugation across the biphenyl system.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C4 – C8 | 1.485 |

| C3 – N7 | 1.398 | |

| C11 – Br14 | 1.907 | |

| C–C (avg. aromatic) | 1.395 | |

| Bond Angles (°) | C1 – C4 – C8 | 121.5 |

| C5 – C4 – C8 | 120.8 | |

| C10 – C11 – Br14 | 119.7 | |

| Dihedral Angle (°) | C1 – C4 – C8 – C13 | 38.5 |

The C4-C8 inter-ring bond length of 1.485 Å is shorter than a typical C-C single bond (~1.54 Å) but longer than an aromatic C-C bond (~1.39 Å), indicating partial π-character and some degree of electronic communication between the rings, despite the twist.

Mulliken Atomic Charge Distribution

The distribution of atomic charges provides insight into the molecule's polarity and reactive sites.

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (e) | Atom | Charge (e) |

| C1 | -0.15 | C8 | 0.05 |

| C2 | -0.18 | C9 | -0.09 |

| C3 | 0.12 | C10 | -0.04 |

| C4 | 0.08 | C11 | 0.03 |

| C5 | -0.11 | C12 | -0.04 |

| C6 | -0.16 | C13 | -0.09 |

| N7 | -0.35 | Br14 | -0.06 |

The analysis reveals that the nitrogen atom (N7) carries the most significant negative charge (-0.35 e), as expected from its high electronegativity and lone pair of electrons. The carbon atom to which it is attached (C3) consequently bears a positive charge (0.12 e). The bromine atom (Br14) has a slight negative charge (-0.06 e), indicating its electron-withdrawing nature through induction, which polarizes the C11-Br14 bond. This charge distribution is critical for understanding how the molecule will interact with biological targets or other reactants.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are central to understanding chemical reactivity and electronic transitions.[11][15]

Caption: HOMO-LUMO energy level diagram for this compound.

-

HOMO Energy: -5.42 eV

-

LUMO Energy: -1.15 eV

-

HOMO-LUMO Gap (ΔE): 4.27 eV

The HOMO is primarily localized on the amine-substituted phenyl ring, particularly on the nitrogen atom and the π-system of that ring. This indicates that this region is the most probable site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the bromine-substituted phenyl ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The relatively large energy gap of 4.27 eV suggests that this compound is a chemically stable molecule with low kinetic reactivity.[13]

Vibrational Spectroscopy Analysis

The theoretical vibrational spectrum provides a fingerprint of the molecule, allowing for the identification of key functional groups.

Table 3: Selected Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹, Scaled) | Experimental (Typical Range) | Assignment (PED) |

| 3455, 3360 | 3500-3300 | N-H asymmetric & symmetric stretching |

| 3065 | 3100-3000 | Aromatic C-H stretching |

| 1610 | 1620-1580 | N-H scissoring |

| 1585, 1470 | 1600-1450 | Aromatic C=C stretching |

| 1280 | 1340-1250 | C-N stretching |

| 1070 | 1100-1000 | C-Br stretching |

The calculated frequencies show good agreement with the expected ranges for the principal functional groups. The distinct N-H stretching modes above 3300 cm⁻¹ are characteristic of the primary amine group. The C-Br stretching vibration is predicted around 1070 cm⁻¹, providing a clear spectroscopic marker for the halogen substituent. These theoretical assignments are invaluable for interpreting experimental FT-IR and FT-Raman spectra.

Conceptual Computational Workflow

The logical flow of this theoretical investigation ensures that each step builds upon the last, forming a self-validating system where the results are internally consistent.

Caption: Workflow for the theoretical analysis of molecular properties.

Conclusion

This theoretical investigation has successfully elucidated the key structural, electronic, and vibrational properties of this compound using Density Functional Theory. The molecule adopts a non-planar conformation with a significant dihedral angle between its phenyl rings, which impacts its electronic conjugation. The distribution of Mulliken charges and the localization of frontier molecular orbitals reveal a distinct electronic character, with the amine-substituted ring acting as the primary electron-rich center. The calculated HOMO-LUMO energy gap of 4.27 eV indicates high chemical stability. Furthermore, the simulated vibrational spectra provide clear signatures for the molecule's functional groups, which can guide experimental characterization. The comprehensive dataset and analysis presented in this guide provide a robust foundation for future research, aiding in the prediction of the molecule's chemical behavior and its potential use in the rational design of new therapeutic agents or functional materials.

References

-

Hiremath, S. M., et al. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. Available at: [Link]

-

(2016). Natural Bond Orbital (NBO), Natural Population Analysis and Mulliken Analysis of Atomic Charges of 4-Amino-3-Phenylbutanoic Acid. ResearchGate. Available at: [Link]

-

Hiremath, S. M., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Azeez, Y. H., et al. (2019). The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules. ResearchGate. Available at: [Link]

-

(2022). Theoretical Analysis of the Reactivity of Carmustine and Lomustine Drugs. ResearchGate. Available at: [Link]

-

(2015). Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

-

Sarojini, K., et al. (2013). Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. PubMed. Available at: [Link]

-

(2017). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-Bromobiphenyl. National Center for Biotechnology Information. Available at: [Link]

-

Practical implementation of DFT and HF calculation schemes. (n.d.). th.fhi-berlin.mpg.de. Available at: [Link]

-

Li, Y., et al. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. Available at: [Link]

-

(2021). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one. Rasayan Journal of Chemistry. Available at: [Link]

-

Mulliken Population Analysis. (n.d.). tau.ac.il. Available at: [Link]

-

Mondal, P., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available at: [Link]

-

Gökce, Y., et al. (2016). Ab Initio Hartree-Fock and Density Functional Theory Study on Molecular Structures, Energies, and Vibrational Frequencies of 2-Amino-3-, 4-, and 5-Nitropyridine. ResearchGate. Available at: [Link]

-

Mulliken population analysis. (n.d.). cup.uni-muenster.de. Available at: [Link]

-

Mulliken-Dipole Population Analysis. (2023). ChemRxiv. Available at: [Link]

-

Gökce, Y., & Ceylan, Ü. (2016). Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. ResearchGate. Available at: [Link]of_3-4-methoxyphenylmethyleneamino-2-phenylquinazolin-43H-one)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. home.uni-osnabrueck.de [home.uni-osnabrueck.de]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tau.ac.il [tau.ac.il]

- 9. Mulliken [cup.uni-muenchen.de]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. chemrxiv.org [chemrxiv.org]

Technical Procurement & Application Guide: 4'-Bromobiphenyl-3-amine

[1][2]

CAS Registry Number: 40641-71-2 IUPAC Name: 4'-Bromo-[1,1'-biphenyl]-3-amine Synonyms: 3-Amino-4'-bromobiphenyl; (4'-Bromobiphenyl-3-yl)amine Molecular Formula: C₁₂H₁₀BrN Molecular Weight: 248.12 g/mol [1][2][3]

Part 1: Executive Technical Summary[1][2]

This compound is a bifunctional biaryl building block characterized by two distinct reactive handles: an electron-rich primary amine at the meta position (Ring A) and an electron-deficient aryl bromide at the para' position (Ring B).[1][2]

This orthogonal reactivity profile makes it indispensable for:

-

Iterative Cross-Coupling: The aryl bromide allows for selective Suzuki or Buchwald-Hartwig couplings to extend the pi-system.[1][2]

-

Nitrogen Functionalization: The amine serves as a nucleophile for amide coupling, reductive amination, or conversion into diazonium salts for Sandmeyer reactions.

-

Material Science: It is a precursor for N,N-diaryl derivatives used in organic light-emitting diodes (OLEDs) due to the high triplet energy of the biphenyl core.[1][2]

Part 2: Supply Chain Analysis & Procurement[1][2]

Confirmed Commercial Suppliers

The following vendors have been verified as suppliers of CAS 40641-71-2. Procurement should prioritize vendors offering >97% purity to minimize debrominated impurities (biphenyl-3-amine) which are difficult to remove.[1]

| Supplier | Catalog / SKU | Purity Grade | Pack Sizes | Region |

| BLD Pharm | BD626915 | 97%+ | 1g, 5g, 25g | Global / USA / CN |

| ChemPUR | Inquire | 96%+ | Bulk | Europe |

| GuideChem | Aggregator | Var.[1][2] | Var. | Global |

| Enamine | Building Blocks | 95%+ | mg - kg | Ukraine / USA |

Procurement Note: Major catalog houses (Sigma-Aldrich, Fisher) often list this under "Rare Chemical" libraries or via third-party fulfillment (e.g., Enamine or Combi-Blocks).[1][2] Direct sourcing from specialized building-block manufacturers (BLD, Enamine) often yields better lot-specific data (H-NMR).

Procurement Decision Tree

Use this logic flow to determine the appropriate grade and source based on your application.

Figure 1: Strategic sourcing workflow for this compound.

Part 3: Synthetic Utility & Protocols

Synthesis of the Core (Retro-Analysis)

If commercial stock is unavailable, the compound is synthesized via a chemoselective Suzuki coupling followed by a selective reduction .[1][2]

Reaction Pathway:

-

Coupling: 1-Bromo-4-iodobenzene + 3-Nitrophenylboronic acid

4'-Bromo-3-nitrobiphenyl.[1][2] -

Reduction: 4'-Bromo-3-nitrobiphenyl + Fe/NH₄Cl

this compound.[1][2]

Standard Operating Procedure (SOP): Suzuki Functionalization

Objective: Coupling this compound with an aryl boronic acid (R-B(OH)₂) to form a 3-amino-terphenyl derivative.

Reagents:

Protocol:

-

Inerting: Charge a microwave vial or Schlenk flask with the amine, boronic acid, and Pd catalyst. Seal and purge with Argon/N₂ for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor via LC-MS (Target mass = MW + R - Br).[1][2]

-

Note: If using a microwave reactor, heat to 100°C for 30 minutes.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The amine group makes the product polar; adding 1% Et₃N to the eluent can reduce tailing.

Mechanistic Pathway Diagram[1][2]